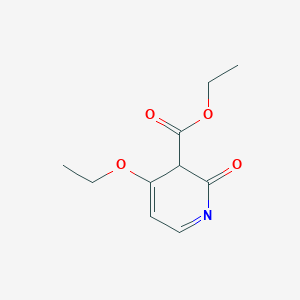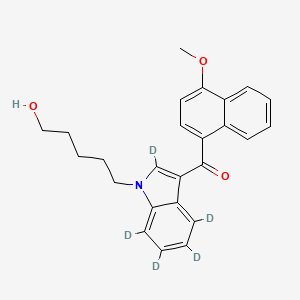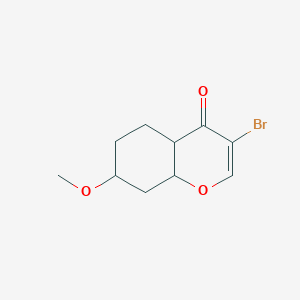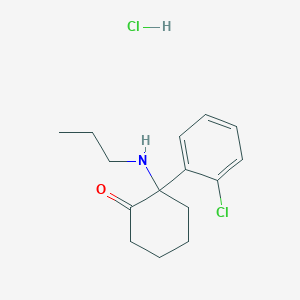![molecular formula C10H12Cl3Si B12353431 Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon](/img/structure/B12353431.png)
Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon is an organosilicon compound with the molecular formula C10H13Cl3Si. This compound is known for its unique chemical structure, which includes a silicon atom bonded to two chlorine atoms and a 3-[2-(chloromethyl)phenyl]propyl group. It is used in various chemical reactions and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon typically involves the reaction of 3-[2-(chloromethyl)phenyl]propylsilane with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective formation of the dichloro compound. The reaction can be represented as follows:
[ \text{3-[2-(chloromethyl)phenyl]propylsilane} + \text{Cl}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve optimal results.
化学反応の分析
Types of Reactions
Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, typically under the presence of a catalyst such as palladium.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted organosilicon compounds.
Oxidation Reactions: Products include silanol and siloxane derivatives.
Reduction Reactions: Products include silane derivatives.
科学的研究の応用
Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the development of silicon-based biomaterials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon involves its ability to undergo various chemical transformations. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reaction.
類似化合物との比較
Similar Compounds
Chloromethyldichloromethylsilane: Similar in structure but with different substituents on the silicon atom.
Phenyltrichlorosilane: Contains a phenyl group and three chlorine atoms bonded to silicon.
Dimethyldichlorosilane: Contains two methyl groups and two chlorine atoms bonded to silicon.
Uniqueness
Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon is unique due to its specific combination of a 3-[2-(chloromethyl)phenyl]propyl group and two chlorine atoms bonded to silicon. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
特性
分子式 |
C10H12Cl3Si |
|---|---|
分子量 |
266.6 g/mol |
InChI |
InChI=1S/C10H12Cl3Si/c11-8-10-5-2-1-4-9(10)6-3-7-14(12)13/h1-2,4-5H,3,6-8H2 |
InChIキー |
JTFWWAHGWDYTEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCC[Si](Cl)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12353354.png)

![Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate](/img/structure/B12353366.png)


![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid](/img/structure/B12353382.png)



![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12353421.png)
![5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid](/img/structure/B12353439.png)

![1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine trihydrochloride](/img/structure/B12353447.png)

